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Introduction to Oregon Green 488

Oregon Green 488 is a bright, green-fluorescent dye well-suited for the 488 nm laser line,
making it a popular choice for antibody conjugation in various life science applications.[1][2] Its
succinimidyl ester (SE) derivative reacts efficiently with primary amines on proteins, such as
the lysine residues on antibodies, to form stable covalent bonds.[3] A significant advantage of
Oregon Green 488 over fluorescein is its lower pKa (around 4.7), which renders its
fluorescence less sensitive to pH changes within the physiological range.[2][3] Additionally, it
exhibits greater photostability than fluorescein, which is crucial for applications requiring
prolonged exposure to excitation light, such as confocal microscopy.[2][3]

These properties make Oregon Green 488-labeled antibodies valuable tools for techniques
including:

e Immunofluorescence (IF) and Immunocytochemistry (ICC)
e Flow Cytometry

e Enzyme-Linked Immunosorbent Assay (ELISA)

Quantitative Data on Labeling Efficiency

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15142037?utm_src=pdf-interest
https://www.thermofisher.com/hk/en/home/life-science/cell-analysis/fluorophores/oregon-green.html
https://pubmed.ncbi.nlm.nih.gov/12234459/
http://www.ulab360.com/files/prod/manuals/201605/14/2604001.pdf
https://pubmed.ncbi.nlm.nih.gov/12234459/
http://www.ulab360.com/files/prod/manuals/201605/14/2604001.pdf
https://pubmed.ncbi.nlm.nih.gov/12234459/
http://www.ulab360.com/files/prod/manuals/201605/14/2604001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The efficiency of antibody labeling is typically quantified by the Degree of Labeling (DOL),
which represents the average number of dye molecules conjugated to a single antibody
molecule. An optimal DOL is critical for achieving a strong fluorescent signal without
compromising the antibody's antigen-binding affinity. For IgG antibodies, a DOL of 4-8 moles of
Oregon Green 488 per mole of antibody is generally considered optimal.[3]

The following table summarizes the expected impact of key experimental parameters on the
DOL. Please note that these are general guidelines, and optimal conditions may vary for
different antibodies.
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L Expected Impact .
Parameter Variation Rationale
on DOL

A higher concentration
of the Oregon Green
488 NHS ester drives

) the reaction towards
Dye-to-Protein Molar

) Increasing the ratio Increase more extensive
Ratio labeling of the
available primary
amines on the
antibody.
A lower concentration
) ) of the dye will result in
Decreasing the ratio Decrease _ _
fewer lysine residues
being labeled.
The conjugation
reaction proceeds
over time. However,
after a certain point
(typically 1-2 hours at
Reaction Time Increasing the time increase (up to a room temperature),
plateau) the reaction nears
completion, and
further incubation has
a minimal effect on
the DOL.[4]
Shorter reaction times
will not allow the
) ) conjugation reaction
Decreasing the time Decrease
to proceed to
completion, resulting
in a lower DOL.
Antibody Higher concentration Higher Efficiency A higher concentration
Concentration (e.g., >2 mg/mL) of the antibody can

favor the bimolecular
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reaction with the dye,
leading to a more

efficient conjugation.

) Dilute antibody
Lower concentration o _
Lower Efficiency solutions can lead to
(e.g., <1 mg/mL) o )
less efficient labeling.

The reaction between
the NHS ester and
primary amines is
most efficient at a

pH of Reaction Buffer pH 8.0-9.0 Optimal slightly alkaline pH,
where the amine
groups are
deprotonated and

more nucleophilic.

At a neutral or acidic
pH, a larger proportion
of the primary amines

pH<7.5 Decrease on the antibody will be
protonated, reducing
their reactivity with the
NHS ester.

The number and
accessibility of lysine
residues can vary
between different
antibody isotypes and
even between

] Different Isotypes ) )
Antibody Isotype Variable different monoclonal

(¢.9- 19G. M) antibodies of the
same isotype.
Therefore, the optimal
labeling conditions
and resulting DOL

may differ.
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Experimental Protocols

Protocol 1: Oregon Green 488 Labeling of IgG
Antibodies

This protocol is optimized for labeling 1 mg of an IgG antibody.
Materials:

e 1 mg of purified antibody in an amine-free buffer (e.g., PBS) at a concentration of 2 mg/mL.

Oregon Green 488, succinimidyl ester (SE)

Anhydrous dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.4
Procedure:
e Antibody Preparation:

o Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and ammonium salts,
as these will compete with the antibody for reaction with the dye. If necessary, dialyze the
antibody against PBS.

o Adjust the antibody concentration to 2 mg/mL in PBS.
e Dye Preparation:
o Warm the vial of Oregon Green 488 SE to room temperature.

o Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done
immediately before use, as the NHS ester is moisture-sensitive.

e Labeling Reaction:
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o Add 50 pL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL antibody solution.

o Calculate the required volume of the dye stock solution for the desired dye-to-protein
molar ratio. For a starting point, a 10-fold molar excess of dye to antibody is often used.

o Add the calculated volume of the Oregon Green 488 SE stock solution to the antibody
solution while gently vortexing.

o Incubate the reaction for 1 hour at room temperature, protected from light.

 Purification of the Labeled Antibody:

o Prepare a purification column according to the manufacturer's instructions, equilibrating
with PBS.

o Apply the reaction mixture to the top of the column.

o Elute the labeled antibody with PBS. The green-colored conjugate will separate from the
unreacted dye (which moves slower).

o Collect the fractions containing the labeled antibody.

Protocol 2: Determination of the Degree of Labeling
(DOL)

Procedure:

o Measure the absorbance of the purified, labeled antibody solution at 280 nm (A280) and 496
nm (A496) using a spectrophotometer.

o Calculate the concentration of the antibody and the dye using the following equations:
o Molar extinction coefficient of Oregon Green 488 at 496 nm (¢_dye): 70,000 M—*cm~1

o Correction factor (CF) for Oregon Green 488 at 280 nm: A280 of dye / A496 of dye
(typically around 0.12)

o Molar extinction coefficient of IgG at 280 nm (¢_protein): 203,000 M~icm~1
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Corrected A280 = A280 - (A496 x CF)

Antibody Concentration (M) = Corrected A280 / €_protein
Dye Concentration (M) = A496 / £_dye

DOL = Dye Concentration (M) / Antibody Concentration (M)

Visualizations
Experimental Workflow for Antibody Labeling
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Caption: Workflow for Oregon Green 488 antibody labeling.

Signaling Pathway: EGFR Signaling

Oregon Green 488-labeled antibodies can be used to visualize key proteins in signaling
pathways. For example, an anti-EGFR antibody conjugated to Oregon Green 488 can be used
in immunofluorescence to study the localization and expression of the Epidermal Growth Factor
Receptor (EGFR), a key player in cell proliferation and survival.
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Caption: Simplified EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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